[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid
Overview
Description
“[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid” is a chemical compound with the CAS Number: 18801-06-4. It has a molecular weight of 224.21 .
Chemical Reactions Analysis
Carboxylic acids like “[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid” can donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Scientific Research Applications
Global Trends and Toxicity Studies of Acetic Acid Derivatives
Acetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact and toxicity. The global research trends indicate a focus on the toxicological and mutagenic effects of these compounds in various ecosystems. Studies have shown that countries like the USA, Canada, and China lead in this research area, with significant contributions to understanding the occupational risks, neurotoxicity, resistance, and non-target species effects of these herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant and Anti-inflammatory Agents
Other related compounds, such as 4′-geranyloxyferulic acid (GOFA), have been identified for their potential as anti-inflammatory and anti-tumor agents. These findings suggest that certain acetic acid derivatives can have significant pharmacological properties, offering protection against colon cancer growth and development when administered in specific formulations (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Environmental Impact and Degradation
The environmental fate and degradation of acetic acid derivatives have also been a major area of research, focusing on their biotoxicity and potential pathways for advanced oxidation processes. These studies provide insights into the mechanisms of degradation and the impact of by-products on ecosystems, highlighting the need for effective treatment strategies to mitigate environmental contamination (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety And Hazards
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-2-8(3-5-9)10(12)6-16-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZYXMGBNUAUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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